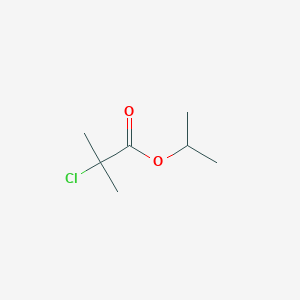
3-(Difluoromethoxy)cinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated cinnamic acid derivatives is a topic of interest in the field of organic chemistry. While the provided papers do not specifically mention the synthesis of 3-(Difluoromethoxy)cinnamic acid, they do provide insights into related compounds. For instance, the first paper describes a method for synthesizing 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic acids from 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones and sodium azide . This process involves the reaction of sodium azide with certain precursors to produce highly functionalized CF3-1,2,3-triazoles. Although the synthesis of 3-(Difluoromethoxy)cinnamic acid would likely differ, the principles of functional group interconversion and the use of fluorinating agents could be relevant.
Molecular Structure Analysis
The molecular structure of 3-(Difluoromethoxy)cinnamic acid would include a cinnamic acid backbone with a difluoromethoxy group attached. The presence of fluorine atoms is known to significantly affect the electronic properties of aromatic compounds due to their high electronegativity. The papers do not provide specific details on the molecular structure of 3-(Difluoromethoxy)cinnamic acid, but they do highlight the importance of fluorinated groups in the design of compounds with potential biological activity .
Chemical Reactions Analysis
The chemical reactions involving fluorinated cinnamic acids are diverse and can lead to a variety of products. The second paper discusses the deoxofluorination of cinnamic acids using sulfur tetrafluoride to produce trifluoromethyl-substituted aromatic compounds . These reactions are important for creating building blocks that can be further transformed into novel compounds for medicinal and agrochemical applications. Although the specific reactions of 3-(Difluoromethoxy)cinnamic acid are not detailed, the general reactivity of fluorinated cinnamic acids suggests that it could undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. These atoms can increase the stability and lipophilicity of the molecules, which is often desirable in drug design. The papers provided do not discuss the specific properties of 3-(Difluoromethoxy)cinnamic acid, but they imply that the introduction of fluorine atoms into aromatic compounds is a strategy to modulate their properties for various applications .
Applications De Recherche Scientifique
Anticancer Potential
Cinnamic acid derivatives, including 3-(Difluoromethoxy)cinnamic acid, have been recognized for their anticancer properties. Research has highlighted the potential of these compounds in anticancer research, focusing on the synthesis and biological evaluation of various derivatives. The reactive sites in these acids facilitate their use as traditional and recent synthetic antitumor agents, underscoring their underutilized potential since their first clinical use in 1905 (De, Baltas, & Bedos-Belval, 2011).
Antioxidant Activity
Studies have also explored the antioxidant activity of cinnamic acid and its derivatives. They possess a broad spectrum of pharmacological actions, including significant antioxidant properties. This makes them valuable in various industries such as flavoring and perfumery. Research indicates that esterification of cinnamic acid enhances its antioxidant activity (Oladimeji, Essien, Sheriff, & Alemika, 2019).
Solubility Enhancement in Pharmaceuticals
The solubility of trans-cinnamic acid in pharmaceuticals has been a subject of interest. Studies demonstrate the enhancement of solubility in supercritical CO2 with ethanol as a cosolvent. This has implications for its use in food, cosmetics, and pharmaceutical industries due to its antimicrobial, antifungal, and antioxidant properties (Cháfer, Fornari, Stateva, & Berna, 2009).
Biopolymer Catalysis
Cinnamic acid derivatives have been used as catalysts in the polymerization of benzoxazines, demonstrating significant reductions in polymerization temperatures. The chemical structures of these acids impact their catalytic effect, highlighting their potential in the polymer industry (Rodríguez et al., 2020).
Renewable Green Epoxy Resins
Research has extended to the development of green epoxy resins derived from renewable cinnamic acid. The synthesis and properties of these resins are investigated for applications in various fields, focusing on their curing reactivity and thermal stability (Xin, Zhang, Huang, & Zhang, 2014).
Biosynthesis in Escherichia Coli
3-(Difluoromethoxy)cinnamic acid has also been examined in the context of biosynthesis in E. coli. This research opens avenues for developing environmentally friendly biological processes as alternatives to existing chemical synthesis methods, particularly for the production of important commodity aromatic acids (Sun et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-(Difluoromethoxy)cinnamic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is particularly involved in the epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells, which leads to excessive extracellular matrix deposition, a key factor in fibrosis .
Mode of Action
3-(Difluoromethoxy)cinnamic acid interacts with its target, TGF-β1, by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps maintain the epithelial state of cells . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad signaling pathway, which is involved in the EMT process . By inhibiting the phosphorylation of Smad2/3 proteins, it prevents the formation of a complex with Smad4, which would otherwise move to the nucleus to regulate the expression of target genes and trigger the EMT process in epithelial cells .
Pharmacokinetics
The compound’s efficacy in in vitro and in vivo experiments suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that it could potentially be used as a therapeutic agent for idiopathic pulmonary fibrosis (IPF) .
Action Environment
Propriétés
IUPAC Name |
(E)-3-[3-(difluoromethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)15-8-3-1-2-7(6-8)4-5-9(13)14/h1-6,10H,(H,13,14)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXXERXTVQNNBQ-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)F)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

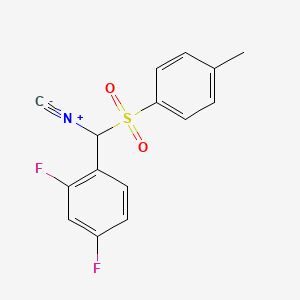

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)
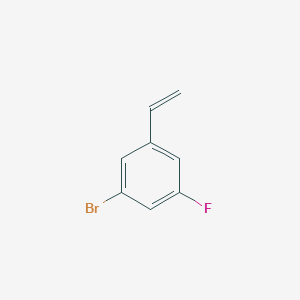


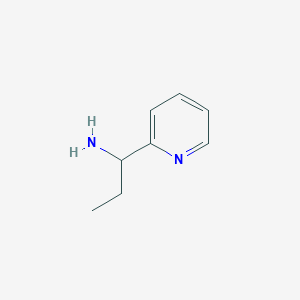


![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)
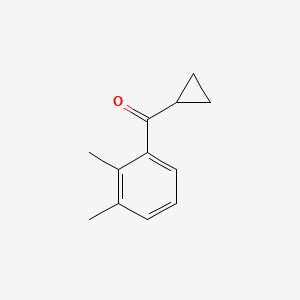
![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)
![N-[4-(Acetylamino)phenyl]-3-aminobenzamide](/img/structure/B1322736.png)
